molecular formula C11H13F3O B2551489 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol CAS No. 116707-07-4

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B2551489
CAS No.: 116707-07-4
M. Wt: 218.219
InChI Key: YNQTYYXTRWBZJT-UHFFFAOYSA-N
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Description

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient separation techniques is crucial in industrial settings to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: Corresponding ketone

    Reduction: Corresponding alkane

    Substitution: Corresponding chloride

Mechanism of Action

The mechanism of action of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol is unique due to its specific trifluoromethylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials with tailored properties.

Biological Activity

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol, with the molecular formula C11_{11}H13_{13}F3_3O, is an organic compound that has garnered interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring and a propanol chain. The presence of fluorine enhances its lipophilicity, allowing better penetration through biological membranes, which is crucial for its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various microbial strains, including:

  • Bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
  • Fungi : Shows potential against Candida species, which are known to cause nosocomial infections .

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)0.5 µg/mL
Enterococcus faecalis1.0 µg/mL
Candida albicans0.0833 µmol/mL

Anticancer Properties

In addition to its antimicrobial effects, the compound has been studied for its anticancer potential. It has shown effectiveness in inhibiting the growth of cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study evaluated the cytotoxic effects of this compound on human monocytic leukemia cells (THP-1). The results indicated an IC50_{50} value ranging from 1.4 to >10 µM, suggesting that increased lipophilicity correlates with enhanced anticancer activity .

The mechanism by which this compound exerts its biological effects is primarily linked to its interaction with specific enzymes and receptors:

  • Enzyme Modulation : The trifluoromethyl group enhances the compound's affinity for enzyme binding sites, potentially altering metabolic pathways.
  • Receptor Interaction : Its lipophilicity allows it to effectively bind to membrane receptors, influencing signal transduction pathways related to cell proliferation and apoptosis.

Research Findings

Several studies have highlighted the compound's potential applications in drug development:

  • Medicinal Chemistry Applications : It serves as a building block in synthesizing more complex molecules with therapeutic potential.
  • Pharmaceutical Development : Investigated as a pharmaceutical intermediate due to its unique properties and biological activities.

Properties

IUPAC Name

2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7,10,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQTYYXTRWBZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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